3-Ethoxy-3-methylazetidine

Descripción general

Descripción

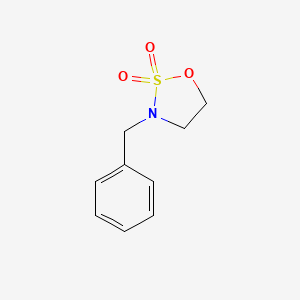

3-Ethoxy-3-methylazetidine is a four-membered ring compound that belongs to the family of azetidines. It has a molecular weight of 115.18 and its IUPAC name is 3-ethoxy-3-methylazetidine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Ethoxy-3-methylazetidine is 1S/C6H13NO/c1-3-8-6(2)4-7-5-6/h7H,3-5H2,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis

3-Ethoxy-3-methylazetidine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Organic Synthesis

- Field : Organic Chemistry

- Application : “3-Ethoxy-3-methylazetidine” can be synthesized through the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

- Results : Despite the challenges, recent improvements and the discovery of new reaction protocols have overcome some long-standing challenges within this field of research .

Biological Activity

- Field : Biochemistry

- Application : A Schiff base derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic acid, which could potentially involve “3-Ethoxy-3-methylazetidine”, has been studied for its biological activity .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The outcomes of these studies are not specified in the available resources .

Polymer Chemistry

- Field : Polymer Chemistry

- Application : Azetidines, including potentially “3-Ethoxy-3-methylazetidine”, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

- Results : Despite the challenges, the resulting polymers have many important applications .

Organic Synthesis and Medicinal Chemistry

- Field : Organic Synthesis and Medicinal Chemistry

- Application : Azetidines, including potentially “3-Ethoxy-3-methylazetidine”, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They exhibit unique reactivity that can be triggered under appropriate reaction conditions .

- Method : The synthesis, reactivity, and application of azetidines have seen remarkable advances recently . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

- Results : Recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates have been discussed .

Metallated Azetidines

- Field : Organic & Biomolecular Chemistry

- Application : Metallated azetidines, which could potentially include “3-Ethoxy-3-methylazetidine”, have been studied for their unique reactivity . They are particularly interesting because of their importance in catalysis, stereoselective synthesis, and medicinal chemistry .

- Method : The review provides an overview of the synthesis, reactivity, and application of metallated azetidines, focusing on the regio- and stereoselectivity of these reactions, as well as on some useful synthetic applications .

- Results : The interplay of factors such as structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena deeply influence the reactivity of the corresponding metallated species .

Polymer Research

- Field : Polymer Chemistry

- Method : The review provides an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures (i.e., branched vs. linear) and degrees of control .

- Results : Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-ethoxy-3-methylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-8-6(2)4-7-5-6/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVCTNOIKOUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-3-methylazetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)

![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1447792.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)

![4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine](/img/structure/B1447796.png)